1-butyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No.: 912896-59-4
Cat. No.: VC11846110
Molecular Formula: C24H29N3O
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912896-59-4 |
|---|---|
| Molecular Formula | C24H29N3O |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 1-butyl-4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C24H29N3O/c1-4-5-12-26-15-20(14-23(26)28)24-25-21-8-6-7-9-22(21)27(24)16-19-13-17(2)10-11-18(19)3/h6-11,13,20H,4-5,12,14-16H2,1-3H3 |
| Standard InChI Key | NWJJMCMQQSDQHN-UHFFFAOYSA-N |
| SMILES | CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C |
| Canonical SMILES | CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C |
Introduction
Potential Applications
Given the structural features of 1-butyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, it may exhibit biological activities similar to those of other benzodiazoles. These include:
-
Antimicrobial Activity: Many benzodiazoles have been studied for their ability to inhibit microbial growth.
-
Anti-inflammatory Activity: Some benzodiazoles are known to reduce inflammation by inhibiting specific enzymes involved in the inflammatory pathway.
-
Neurological Effects: The presence of a pyrrolidinone ring might suggest potential neurological activity, although specific effects would depend on detailed pharmacological studies.
Data Table for Similar Compounds
Since specific data for 1-butyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is not available, the following table provides information on similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume